REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([NH:9][CH2:10][C:11]([CH3:14])([OH:13])[CH3:12])=[N:4][CH:5]=[C:6]([I:8])[CH:7]=1.N1C=CC=CC=1.[C:21](Cl)(Cl)=[O:22]>ClCCl>[F:1][C:2]1[C:3]([N:9]2[CH2:10][C:11]([CH3:14])([CH3:12])[O:13][C:21]2=[O:22])=[N:4][CH:5]=[C:6]([I:8])[CH:7]=1
|
Name
|
1-(3-Fluoro-5-iodopyridin-2-ylamino)-2-methylpropan-2-ol
|
Quantity
|
580 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=C(C1)I)NCC(C)(O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
300 μL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1.19 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour at 0-5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with saturated NaHCO3 solution and two times with a small volume of dichloromethane
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with a heptane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=C(C1)I)N1C(OC(C1)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.49 mmol | |
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 79.5% | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |